2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene
Description
2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene (CAS 1134202-08-6) is a highly substituted derivative of hexabenzocoronene (HBC), a polycyclic aromatic hydrocarbon (PAH) with a planar, disk-shaped core. The compound is distinguished by its three dodecyl chains and three phenyl groups functionalized with oligo(ethylene glycol) (OEG) side chains terminating in methoxy groups. These substituents enhance solubility in polar solvents and promote self-assembly in supramolecular systems, making it a candidate for organic electronics, liquid crystals, and nanotechnology applications .
Properties
IUPAC Name |
6,20,34-tridodecyl-11,25,39-tris[4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C117H144O12/c1-7-10-13-16-19-22-25-28-31-34-37-82-70-94-100-76-88(85-40-46-91(47-41-85)127-67-64-124-61-58-121-55-52-118-4)78-102-96-72-83(38-35-32-29-26-23-20-17-14-11-8-2)74-98-104-80-90(87-44-50-93(51-45-87)129-69-66-126-63-60-123-57-54-120-6)81-105-99-75-84(39-36-33-30-27-24-21-18-15-12-9-3)73-97-103-79-89(86-42-48-92(49-43-86)128-68-65-125-62-59-122-56-53-119-5)77-101-95(71-82)106(94)112-115(109(100)102)113(107(96)98)117(111(104)105)114(108(97)99)116(112)110(101)103/h40-51,70-81H,7-39,52-69H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHITLNLPMOKFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CCCCCCCCCCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)C1=CC=C(C=C1)OCCOCCOCCOC)CCCCCCCCCCCC)C1=CC=C(C=C1)OCCOCCOCCOC)C1=CC=C(C=C1)OCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C117H144O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1742.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydrogenation of Polyphenylene Precursors
Thermally induced cyclodehydrogenation of hexaphenylbenzene derivatives on metal surfaces, such as Au(111), enables the formation of planar HBC frameworks. For example, ethyl-substituted hexaphenylbenzene undergoes sequential dehydrogenation and planarization at 300–350°C under ultrahigh vacuum, yielding a fully conjugated HBC core. Key steps include:
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Dehydrogenation : Ethyl groups convert to vinyl intermediates via β-hydride elimination.
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Planarization : Vinyl groups facilitate intramolecular coupling, forming six-membered aromatic rings.
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Characterization : Scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) confirm the structural integrity and electronic properties (band gap ≈ 2.8 eV).
Solution-Phase Scholl Reaction
In solution, the Scholl reaction (FeCl₃-mediated oxidative coupling) is employed to synthesize HBC derivatives. While less atomically precise than on-surface methods, this approach allows bulk production. A typical protocol involves:
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Substrate : 1,2,4,5-tetraphenylbenzene derivatives.
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Conditions : 0.1 M FeCl₃ in dichloromethane (DCM) at 25°C for 24 hours.
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Yield : 40–60%, with byproducts removed via column chromatography.
Functionalization of the HBC Core
Bromination for Cross-Coupling Readiness
Bromine atoms are introduced at specific positions to enable Suzuki-Miyaura cross-coupling. The reaction employs:
Suzuki-Miyaura Coupling for Aryl Group Attachment
Palladium-catalyzed cross-coupling attaches ethoxy-functionalized phenyl groups to the brominated HBC core:
Table 1: Representative Suzuki Coupling Conditions
| Component | Specification |
|---|---|
| Boronic Acid Derivative | 4-[2-(2-Methoxyethoxy)ethoxy]phenyl |
| Temperature | 80°C |
| Reaction Time | 48 hours |
| Purification | CH₂Cl₂/MeOH (97:3) column chromatography |
Alkylation for Dodecyl Chain Introduction
Dodecyl chains enhance solubility and processability. A two-step alkylation strategy is employed:
Williamson Ether Synthesis
Challenges in Regiochemical Control
Competing O- vs. C-alkylation necessitates rigorous temperature control. STM analysis reveals that temperatures >130°C promote undesired C-alkylation, reducing yields to <50%.
Etherification for Methoxyethoxyethoxy Side Chains
The tris-ethoxy motifs are installed via nucleophilic aromatic substitution:
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Substrate : HBC-triiodide intermediate.
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Reagent : 2-(2-Methoxyethoxy)ethanol (6.0 equiv), NaH (6.0 equiv).
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Conditions : THF at 0°C → 25°C over 12 hours.
Purification and Characterization
Chromatographic Techniques
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Size-Exclusion Chromatography (SEC) : Separates unreacted dodecyl chains and oligomers.
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Preparative HPLC : Resolves regioisomers using a C18 column with acetonitrile/water gradients.
Spectroscopic Validation
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¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 3.5–3.7 ppm for ethoxy protons).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Steps
| Step | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| HBC Core Formation | 60 | 95 | Byproduct removal |
| Suzuki Coupling | 70 | 90 | Boronic acid stability |
| Alkylation | 80 | 85 | Regiochemical control |
| Etherification | 70 | 88 | Moisture sensitivity |
Industrial-Scale Considerations
While lab-scale syntheses achieve moderate yields, scaling poses challenges:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic core, potentially hydrogenating the benzene rings.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Electrophiles like nitronium ion (NO₂⁺) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Hydrogenated aromatic rings.
Substitution: Introduction of nitro, halogen, or alkyl groups on the phenyl rings.
Scientific Research Applications
2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing larger aromatic systems and studying π-conjugation effects.
Biology: Potential use in bioimaging due to its fluorescent properties.
Medicine: Investigated for drug delivery systems owing to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The compound exerts its effects primarily through its extended π-conjugation system, which allows for efficient electron transport and light absorption. This makes it suitable for applications in electronic and photonic devices. The molecular targets include various receptors and enzymes in biological systems, where it can interact through π-π stacking and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Hexabenzocoronene Derivatives
Structural and Functional Analogues
Hexabenzocoronene derivatives are widely studied for their optoelectronic properties. Below is a comparative analysis of structurally related compounds:
Key Findings
Solubility: The OEG side chains in the target compound confer superior solubility in polar aprotic solvents (e.g., DMF, THF) compared to alkyl-substituted HBCs, which dissolve only in nonpolar solvents. This property is critical for solution-processed electronic devices .
Self-Assembly : Unlike tert-butyl or alkyl-substituted HBCs, the OEG-phenyl groups enable thermotropic liquid crystalline behavior at lower temperatures (50–120°C), facilitating alignment in thin films .
Optoelectronic Performance : The extended conjugation from the HBC core combined with electron-donating OEG moieties results in a red-shifted absorption (λmax ≈ 350 nm) compared to simpler alkylated derivatives (λmax ≈ 330–340 nm) .
Biological Activity
2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene (HBC) is a complex polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention for its unique structural properties and potential biological activities. This article delves into its synthesis, biological activity, and the implications of its use in various fields, including nanotechnology and biomedicine.
Chemical Structure and Synthesis
HBC is characterized by a hexabenzocoronene core with multiple dodecyl and ethoxy functional groups that enhance its solubility and facilitate self-assembly. The synthesis typically involves:
- Aldol condensation of dibenzyl ketone with a benzil derivative.
- Diels–Alder reactions followed by oxidative aromatization to form the hexaphenylbenzene structure.
- Functionalization to introduce peripheral ethoxy groups that improve water solubility and biocompatibility.
Biological Activity
The biological activity of HBC derivatives can be categorized into several key areas:
1. Anticancer Activity
Studies have indicated that HBC derivatives exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that HBC can induce apoptosis in various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells. The mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death .
- Case Study : A specific HBC derivative was tested against MCF7 cells, showing a dose-dependent decrease in cell viability with IC50 values in the micromolar range.
2. Antimicrobial Properties
HBC derivatives have shown promising antimicrobial activity against both gram-positive and gram-negative bacteria:
- Mechanism : The amphiphilic nature of HBC allows it to disrupt microbial membranes, leading to cell lysis.
- Experimental Findings : A study reported that an HBC derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
3. Photodynamic Therapy (PDT)
HBC has potential applications in photodynamic therapy due to its ability to generate singlet oxygen upon light activation:
- Research Findings : In a controlled study, HBC was used as a photosensitizer in PDT against tumor cells, resulting in enhanced cytotoxicity when exposed to light .
Self-Assembly and Nanotechnology Applications
HBC derivatives are known for their ability to self-assemble into nanostructures such as fibers and nanotubes:
- Self-Assembly Mechanism : The π-stacking interactions among HBC molecules facilitate the formation of ordered structures that can be utilized in drug delivery systems.
- Nanotube Formation : Research has shown that these structures can be functionalized with biomolecules for targeted delivery, enhancing therapeutic efficacy while minimizing side effects .
Data Tables
| Biological Activity | Cell Line Tested | IC50/ MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 | 5 µM | ROS generation |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Photodynamic Therapy | MCF7 | Not specified | Singlet oxygen generation |
Q & A
Q. What methodologies enable the integration of this compound into hybrid organic-inorganic perovskite solar cells?
- Methodological Answer : Spin-coating or blade-coating the compound as a hole-transport layer (HTL) requires optimizing ink formulations (solvent:chlorobenzene with 1% Li-TFSI dopant). Use Kelvin probe force microscopy (KPFM) to map energy-level alignment at the HTL/perovskite interface. In-situ photoluminescence (PL) quenching assays quantify charge transfer efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
